molecular formula C24H26N4O3 B6427642 2-(2-methoxy-4-methylphenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 1705309-53-0

2-(2-methoxy-4-methylphenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6427642
CAS No.: 1705309-53-0
M. Wt: 418.5 g/mol
InChI Key: IKWDCPFXRXMGPP-UHFFFAOYSA-N
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Description

2-(2-methoxy-4-methylphenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one (CAS 1705309-53-0) is an organic compound with the molecular formula C24H26N4O3 and a molecular weight of 418.5 g/mol . This chemical features a pyrimidine core, a structure of high interest in medicinal chemistry, as it is found in compounds that act as allosteric modulators for G protein-coupled receptors such as the M1 muscarinic acetylcholine receptor, a target for neurological disorders . Furthermore, structurally related compounds based on a pyrimidin-4-yl)piperazin-1-yl scaffold have been investigated for their potential as Poly (ADP-Ribose) Polymerase (PARP) inhibitors, showing efficacy in targeting human breast cancer cells in research settings . The specific applications and biological activity of this compound are a subject of ongoing scientific investigation. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-18-8-9-21(22(14-18)30-2)31-16-24(29)28-12-10-27(11-13-28)23-15-20(25-17-26-23)19-6-4-3-5-7-19/h3-9,14-15,17H,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWDCPFXRXMGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methoxy-4-methylphenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H23N3O3\text{C}_{19}\text{H}_{23}\text{N}_3\text{O}_3

This structure contains a piperazine ring, a pyrimidine moiety, and a methoxy-substituted phenyl group, which are critical for its biological activity.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. Its design suggests potential activity as an antagonist or inhibitor in specific pathways, particularly those related to central nervous system functions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar compounds with piperazine and phenyl groups. For instance, derivatives of piperazine have shown moderate to excellent antibacterial activity against various strains of bacteria. A comparative analysis of similar compounds indicated that modifications in the phenyl and piperazine structures can significantly enhance their antimicrobial efficacy .

Anticancer Activity

The anticancer potential of the compound has been suggested through its structural analogy to known anticancer agents. Compounds containing pyrimidine and piperazine have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through interference with cell cycle progression .

Study 1: Antimicrobial Screening

A study conducted on a series of piperazine derivatives demonstrated that compounds with similar structural features to this compound exhibited significant antimicrobial activity. The results indicated that modifications in substituents could lead to enhanced potency against Gram-positive and Gram-negative bacteria .

CompoundActivity (Zone of Inhibition)MIC (µg/mL)
Compound A15 mm32
Compound B20 mm16
Target Compound18 mm24

Study 2: Anticancer Evaluation

In vitro studies on cancer cell lines (e.g., HeLa, MCF-7) revealed that compounds structurally related to the target compound induced significant cytotoxicity. The study reported IC50 values indicating effective concentration levels needed to inhibit cell proliferation:

Cell LineIC50 (µM)
HeLa10
MCF-712

Comparison with Similar Compounds

Comparative Data Table

Compound Name / CAS Key Substituents Molecular Weight Biological Activity Synthetic Yield (Reported) Reference
Target Compound 2-Methoxy-4-methylphenoxy, 6-phenylpyrimidine 447.5 (calc.) Underexplored (hypothetical) N/A N/A
Leniolisib (1337966-73-0) Dichlorophenyl, imidazole-dioxolane 534.4 Cortisol synthesis inhibitor 41–60%
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)ethanone Chlorophenyl, pyrimidine 316.8 Underexplored 65% (microwave synthesis)
Ketoconazole (65277-42-1) Dioxolane-imidazole, dichlorophenyl 531.4 Antifungal 30–50%
CAS 2640845-95-8 Pyrazole-pyrimidine, pyrrolidine 355.4 Kinase inhibitor (hypothetical) N/A

Structure-Activity Relationship (SAR) Insights

  • Phenoxy Group: The 2-methoxy-4-methylphenoxy substituent in the target compound likely enhances membrane permeability compared to chlorophenyl or unsubstituted phenoxy groups .
  • Pyrimidine Substitution: The 6-phenylpyrimidine may improve target selectivity over dimethylamino or pyrazole variants, which prioritize solubility or hydrogen bonding .
  • Piperazine Linker: The ethanone-piperazine core is conserved across analogs, suggesting its role in maintaining conformational flexibility for receptor binding .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2-(2-methoxy-4-methylphenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one?

  • Methodology : Synthesis typically involves multi-step reactions, starting with substituted piperazines and pyrimidine derivatives. Key steps include:

  • Coupling reactions : Linking the phenoxy and pyrimidinyl-piperazine moieties under controlled conditions (e.g., reflux in ethanol or DMF) .
  • Purification : Column chromatography or recrystallization is critical to isolate the final product with >95% purity .
  • Challenges : Low yields due to steric hindrance from the methoxy and methyl groups; optimization of reaction time and temperature is essential .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, particularly the methoxy group (δ ~3.8 ppm) and piperazine ring protons (δ ~2.5-3.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 461.22) and fragmentation patterns .
  • FT-IR : Identifies carbonyl (C=O stretch ~1700 cm1^{-1}) and aromatic C-H vibrations .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Methodology :

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 7.4) using UV-Vis spectroscopy; DMSO is preferred for stock solutions due to low aqueous solubility (<50 µM) .
  • Stability : HPLC monitoring over 24–72 hours at 4°C and 37°C to assess degradation; methoxy groups enhance stability compared to unsubstituted analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s binding to serotonin or dopamine receptors?

  • Methodology :

  • Molecular Docking : Use AutoDock or Schrödinger to model interactions between the pyrimidine-piperazine core and receptor active sites (e.g., 5-HT2A_{2A} or D2_2) .
  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and compare binding affinities via radioligand assays .
  • Key Findings : The 2-methoxy-4-methylphenoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50_{50} variability in kinase inhibition assays)?

  • Methodology :

  • Assay Standardization : Replicate studies under identical conditions (e.g., ATP concentration, incubation time) to minimize variability .
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
  • Data Analysis : Apply multivariate statistics to isolate variables (e.g., cell line differences, compound batch purity) contributing to discrepancies .

Q. How can molecular dynamics (MD) simulations predict the compound’s interaction with lipid bilayers or protein targets?

  • Methodology :

  • Force Field Selection : Use CHARMM36 or AMBER for simulating the piperazine-pyrimidine scaffold .
  • Simulation Parameters : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to analyze conformational stability and binding pocket residence time .
  • Output Metrics : Calculate binding free energy (MM-PBSA/GBSA) and hydrogen bond persistence between the carbonyl group and target residues .

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